molecular formula C16H22N2O2 B6699520 N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide

Cat. No.: B6699520
M. Wt: 274.36 g/mol
InChI Key: MVNJRWPPAQNXEJ-UHFFFAOYSA-N
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Description

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide is a complex organic compound characterized by its unique bicyclic structure and methoxypyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-16-4-2-3-14(18-16)9-15(19)17-10-13-8-11-5-6-12(13)7-11/h2-4,11-13H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJRWPPAQNXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC(=O)NCC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as maleic anhydride.

    Functionalization of the Bicyclic Ring: The resulting bicyclic compound is then functionalized to introduce the methyl group, often through alkylation reactions.

    Coupling with Pyridine Derivative: The functionalized bicyclic intermediate is coupled with 6-methoxypyridine-2-yl acetic acid or its derivatives using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium hydride (NaH) in the presence of suitable solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the amide bond.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure may allow it to fit into unique binding sites, while the methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(pyridin-2-yl)acetamide: Lacks the methoxy group, which may affect its binding affinity and specificity.

    N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(4-methoxypyridin-2-yl)acetamide: The position of the methoxy group can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-(6-methoxypyridin-2-yl)acetamide is unique due to the specific positioning of the methoxy group on the pyridine ring, which can significantly impact its chemical properties and biological activity. This structural feature may confer advantages in terms of binding specificity and potency compared to its analogs.

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